molecular formula C7H11N3O B2764883 2-(1H-Pyrazol-3-YL)morpholine CAS No. 1316218-09-3

2-(1H-Pyrazol-3-YL)morpholine

Cat. No. B2764883
CAS RN: 1316218-09-3
M. Wt: 153.185
InChI Key: HHIUHYLOJFTTJK-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-YL)morpholine is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains a pyrazole ring and a morpholine ring. It has been found to have a wide range of applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

DNA Binding and Cytotoxicity

Research on heteroleptic N,N-donor pyrazole-based Pt(II) and Pd(II) complexes, which include quinolin-2-yl-morpholine-based pyrazole derivatives, has shown that these compounds have significant DNA binding capabilities. They demonstrate intercalation mode of binding with DNA, complemented by molecular docked structures. These complexes exhibit potent cytotoxic properties against A549 cell lines and S. pombe cell, indicating their potential in cancer research and treatment (Patel, Bhatt, & Patel, 2019).

Antiparasitic Activities

A study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives showcased moderate to very good activity against various Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. These findings suggest the therapeutic potential of these compounds in treating diseases caused by these parasites (Kuettel, Zambon, Kaiser, Brun, Scapozza, & Perozzo, 2007).

σ(1) Receptor Antagonism

The development of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists has been reported, with certain compounds showing high activity in models of neurogenic pain. These findings indicate the potential application of such compounds in pain management and neurological research (Díaz et al., 2012).

Antimicrobial Activities

Mn(II) pincer complexes based on s-triazine ligands, including 4-(4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine, demonstrated better antifungal activity than Fluconazole and comparable antibacterial activity to Gentamycin against S. aureus and E. coli. This suggests their utility in developing new antimicrobial agents (Soliman, Al-Rasheed, & El‐Faham, 2020).

properties

IUPAC Name

2-(1H-pyrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-9-10-6(1)7-5-8-3-4-11-7/h1-2,7-8H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIUHYLOJFTTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-YL)morpholine

CAS RN

1316218-09-3
Record name 2-(1H-pyrazol-3-yl)morpholine
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